2,6-Difluorophenyl isothiocyanate

Catalog No.
S781572
CAS No.
207974-17-2
M.F
C7H3F2NS
M. Wt
171.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenyl isothiocyanate

CAS Number

207974-17-2

Product Name

2,6-Difluorophenyl isothiocyanate

IUPAC Name

1,3-difluoro-2-isothiocyanatobenzene

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

DBSXNGIBAKYMSS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N=C=S)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=S)F
  • Protein Labeling

    DFPIT reacts with the primary amine groups (N-terminus and lysine side chains) of proteins, forming a stable covalent bond. This labeling modifies the protein's mass, allowing for its identification and differentiation from other proteins in a complex mixture [, ].

  • Mass Spectrometry (MS) Analysis

    When DFPIT-labeled proteins are subjected to MS analysis, the increase in mass due to the DFPIT tag is detected. This mass shift is specific to the number of labeling sites on the protein, aiding in protein identification and sequence analysis [, ].

  • Improved Peptide Detection

    DFPIT labeling can enhance the detection of certain peptides by MS. The fluorine atoms in the DFPIT tag improve ionization efficiency, leading to better signal intensity for labeled peptides compared to unlabeled ones [].

  • Multiplexing Experiments

    DFPIT can be combined with other isotopic forms of isothiocyanates for multiplexing experiments. This allows researchers to analyze multiple protein samples simultaneously by using DFPIT tags with different isotopic masses, facilitating the comparison of protein expression levels across different samples [].

  • DFPITC is a derivative of isothiocyanate, a functional group known for its reactivity with amine groups.
  • The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring introduces unique electronic properties to the molecule [].
  • Limited information is available regarding the origin or specific discovery of DFPITC. However, based on its supplier information, it appears to be a commercially available compound for research purposes [].

Molecular Structure Analysis

  • DFPITC has the molecular formula C7H3F2NS.
  • Its structure consists of a benzene ring with fluorine atoms at positions 2 and 6, attached to an isothiocyanate group (-NCS) [].
  • The key features of this structure include:
    • The presence of electron-withdrawing fluorine atoms, which can affect the reactivity of the isothiocyanate group.
    • The isothiocyanate group itself, which is highly reactive towards amine functionalities in other molecules [].

Chemical Reactions Analysis

The primary application of DFPITC lies in its ability to participate in chemical reactions, particularly those involving:

  • Thiol derivatization: DFPITC reacts with thiol groups (sulfhydryl groups, -SH) in proteins and peptides to form stable thiocarbamate linkages. This reaction is valuable in proteomics research for protein identification and quantification [].

Balanced chemical equation for the reaction with a thiol group (R-SH):

R-SH + F2C6H3NCS → R-S-C(=S)N(H)C6F2 (Thiocarbamate) []

  • Other potential reactions: Due to the reactive isothiocyanate group, DFPITC might also participate in reactions with other nucleophiles, although specific examples haven't been extensively documented in the scientific literature.

Physical And Chemical Properties Analysis

  • These properties are likely to be influenced by the presence of fluorine atoms and the isothiocyanate group.

As mentioned earlier, DFPITC's primary function is as a derivatization reagent for thiols in proteins. The isothiocyanate group reacts with the thiol group to form a stable thiocarbamate linkage. This linkage can then be used for protein identification through mass spectrometry or for attaching reporter molecules for further analysis [].

DFPITC is likely to exhibit similar hazards as other isothiocyanates.

  • It is expected to be toxic, potentially causing irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Due to its reactivity, DFPITC should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (90.7%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Dates

Modify: 2023-08-15

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